Cas no 41225-17-6 (4-Methyl-1-azabicyclo[2.2.2]octan-3-one)

4-Methyl-1-azabicyclo[2.2.2]octan-3-one is a bicyclic tertiary amide featuring a rigid azabicyclo[2.2.2]octane scaffold. Its strained ring structure and functional group positioning make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The methyl substitution at the 4-position enhances steric and electronic properties, influencing reactivity and selectivity in chemical transformations. This compound is useful in medicinal chemistry for constructing complex heterocycles and as a precursor for alkaloid analogs. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in research and industrial applications.
4-Methyl-1-azabicyclo[2.2.2]octan-3-one structure
41225-17-6 structure
商品名:4-Methyl-1-azabicyclo[2.2.2]octan-3-one
CAS番号:41225-17-6
MF:C8H13NO
メガワット:139.194922208786
CID:6448988
PubChem ID:67031231

4-Methyl-1-azabicyclo[2.2.2]octan-3-one 化学的及び物理的性質

名前と識別子

    • 41225-17-6
    • EN300-7669651
    • 4-methyl-1-azabicyclo[2.2.2]octan-3-one
    • SCHEMBL1434753
    • 4-Methyl-1-azabicyclo[2.2.2]octan-3-one
    • インチ: 1S/C8H13NO/c1-8-2-4-9(5-3-8)6-7(8)10/h2-6H2,1H3
    • InChIKey: LAINWKHIMOCWRM-UHFFFAOYSA-N
    • ほほえんだ: O=C1CN2CCC1(C)CC2

計算された属性

  • せいみつぶんしりょう: 139.099714038g/mol
  • どういたいしつりょう: 139.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 20.3Ų

4-Methyl-1-azabicyclo[2.2.2]octan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7669651-1.0g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
1.0g
$1086.0 2025-03-21
Enamine
EN300-7669651-5.0g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
5.0g
$3147.0 2025-03-21
Enamine
EN300-7669651-10.0g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
10.0g
$4667.0 2025-03-21
Enamine
EN300-7669651-2.5g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
2.5g
$2127.0 2025-03-21
Enamine
EN300-7669651-0.1g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
0.1g
$956.0 2025-03-21
Enamine
EN300-7669651-0.25g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
0.25g
$999.0 2025-03-21
Enamine
EN300-7669651-0.5g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
0.5g
$1043.0 2025-03-21
Enamine
EN300-7669651-0.05g
4-methyl-1-azabicyclo[2.2.2]octan-3-one
41225-17-6 95.0%
0.05g
$912.0 2025-03-21

4-Methyl-1-azabicyclo[2.2.2]octan-3-one 関連文献

4-Methyl-1-azabicyclo[2.2.2]octan-3-oneに関する追加情報

Introduction to 4-Methyl-1-azabicyclo[2.2.2]octan-3-one (CAS No. 41225-17-6)

4-Methyl-1-azabicyclo[2.2.2]octan-3-one, also known by its CAS number 41225-17-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds, which are characterized by their unique bicyclic ring structure containing a nitrogen atom. The specific structure of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one consists of a bicyclic ring system with a methyl group attached to one of the carbon atoms and a ketone functional group at the 3-position. This unique arrangement confers specific chemical and biological properties that have been extensively studied in recent years. The compound's azabicyclic framework provides it with high conformational rigidity, which can enhance its binding affinity to specific biological targets, making it an attractive scaffold for drug design.

In the realm of medicinal chemistry, 4-Methyl-1-azabicyclo[2.2.2]octan-3-one has been explored for its potential as a ligand for various receptors and enzymes. One notable area of research involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in the central nervous system (CNS) and are implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that compounds with a similar azabicyclic structure can modulate nAChR activity, potentially leading to therapeutic benefits.

Recent advancements in computational chemistry and molecular modeling have further elucidated the binding mechanisms of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one. Molecular dynamics simulations have provided insights into how the compound interacts with specific receptor subtypes, highlighting key residues involved in ligand-receptor binding. These findings have not only enhanced our understanding of the compound's pharmacological profile but also guided the rational design of more potent and selective analogs.

Beyond its potential as a receptor ligand, 4-Methyl-1-azabicyclo[2.2.2]octan-3-one has also been investigated for its effects on enzyme activity. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways that regulate cell growth and survival. This property makes it a promising lead compound for the development of anticancer agents targeting aberrant kinase signaling.

The synthesis of 4-Methyl-1-azabicyclo[2.2.2]octan-3-one has been optimized through various synthetic routes, each offering different advantages in terms of yield and scalability. One common approach involves the use of transition-metal-catalyzed reactions to construct the azabicyclic core efficiently. Advances in catalytic methods have significantly improved the synthetic accessibility of this compound, facilitating its broader application in research and development.

Clinical trials involving compounds derived from or inspired by 4-Methyl-1-azabicyclo[2.2.2]octan-3-one are currently underway to evaluate their safety and efficacy in treating various diseases. Early results from these trials have shown promising outcomes, particularly in preclinical models of neurological disorders and cancer. However, further studies are needed to fully assess the therapeutic potential and long-term safety of these compounds.

In conclusion, 4-Methyl-1-azabicyclo[2.2.2]octan-3-one (CAS No. 41225-17-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutic agents targeting a range of diseases. Ongoing research continues to uncover new applications and optimize its use, underscoring its importance in advancing medical science.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.